5-Bromo-7-bromomethyl-benzo[b]thiophene
Description
5-Bromo-7-bromomethyl-benzo[b]thiophene (molecular formula: C₉H₇Br₂S; molecular weight: 306.03) is a di-substituted benzo[b]thiophene derivative featuring bromine at the 5-position and a bromomethyl group at the 7-position. This compound is of significant interest in medicinal chemistry and materials science due to its reactive bromine substituents, which enable diverse functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) . The bromomethyl group enhances its utility as a synthetic intermediate for further alkylation or substitution reactions.
Properties
Molecular Formula |
C9H6Br2S |
|---|---|
Molecular Weight |
306.02 g/mol |
IUPAC Name |
5-bromo-7-(bromomethyl)-1-benzothiophene |
InChI |
InChI=1S/C9H6Br2S/c10-5-7-4-8(11)3-6-1-2-12-9(6)7/h1-4H,5H2 |
InChI Key |
KKJXUMMOOXUAQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C(C=C(C=C21)Br)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The table below highlights key structural and physicochemical differences between 5-bromo-7-bromomethyl-benzo[b]thiophene and related compounds:
Key Observations :
- Substituent Effects: The di-bromo substitution in this compound increases its molecular weight by ~80–90 Da compared to mono-bromo analogues (e.g., 5-bromobenzo[b]thiophene). The bromomethyl group at C7 enhances electrophilic reactivity, making it more versatile in alkylation reactions than methyl- or hydroxyl-substituted derivatives .
- Positional Isomerism : 5-Bromo-7-methylbenzo[b]thiophene (Br at C5, CH₃ at C7) and 7-bromo-5-methylbenzo[b]thiophene (Br at C7, CH₃ at C5) are positional isomers with identical molecular weights but distinct electronic properties due to bromine’s electron-withdrawing effects .
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